molecular formula C11H12BrFO3 B7996846 2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane CAS No. 1443349-96-9

2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7996846
CAS No.: 1443349-96-9
M. Wt: 291.11 g/mol
InChI Key: HFSFUZQQVIJOTI-UHFFFAOYSA-N
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Description

2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane (CAS 1443349-96-9) is a bicyclic ether characterized by a 1,3-dioxolane ring linked via an ethyl group to a phenoxy moiety substituted with bromine (5-position) and fluorine (2-position). Its molecular formula is C₁₁H₁₂BrFO₃ (MW: 291.12 g/mol), with a structure that combines moderate polarity from the dioxolane ring and enhanced reactivity due to halogen substituents . Though empirical data (e.g., melting point) are scarce, its structural features suggest applications in pharmaceuticals and agrochemicals, particularly as a scaffold for bioactive molecules .

Properties

IUPAC Name

2-[2-(5-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFUZQQVIJOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218595
Record name 1,3-Dioxolane, 2-[2-(5-bromo-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-96-9
Record name 1,3-Dioxolane, 2-[2-(5-bromo-2-fluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-[2-(5-bromo-2-fluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(5-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyethyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its desired effects. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443322-55-1)
  • Structure : Bromine and fluorine are positioned at 3 and 5 on the phenyl ring, respectively.
  • However, the meta-fluorine could decrease electron-withdrawing effects, affecting binding affinity in biological targets .
2-[2-(2-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443354-28-6)
  • Structure : Bromine (2-position) and fluorine (5-position) are transposed relative to the target compound.
  • This positional swap could alter metabolic pathways, as ortho-substituted halogens are often associated with slower hepatic clearance .

Halogen Variation Analogs

2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9)
  • Structure : Features two fluorine atoms at 2- and 6-positions on the phenyl ring.
  • However, the lack of bromine reduces opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), limiting its utility in medicinal chemistry .
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3)
  • Structure: Lacks the ethyl linker between the dioxolane and phenoxy groups.
  • This simpler structure may also exhibit lower metabolic stability .

Functional Group Analogs

Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane)
  • Structure : Combines a dioxolane ring with a theophylline moiety.
  • Impact : The dioxolane in doxophylline improves metabolic stability, as 95% of the parent compound remains unmetabolized in vitro. This highlights the dioxolane’s role in shielding reactive sites, a property that may extend to the target compound .
Azalanstat (Imidazole-Dioxolane Inhibitor)
  • Structure : Contains a dioxolane ring fused with imidazole and chlorophenyl groups.
  • Impact : Azalanstat’s selectivity for haem oxygenase isoforms underscores the importance of substituent electronic effects. The target compound’s bromine and fluorine may similarly fine-tune interactions with enzymatic targets .

Comparative Analysis Table

Compound Name (CAS) Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Features
Target Compound (1443349-96-9) 5-Br, 2-F 291.12 Balanced polarity/reactivity; potential for electrophilic substitution.
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (1443322-55-1) 3-Br, 5-F 291.12 Reduced steric hindrance; altered electronic effects.
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (1443345-72-9) 2,6-diF 230.21 High polarity; limited cross-coupling utility.
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (679840-30-3) 5-Br, 2-F 247.06 Lower MW; reduced flexibility and stability.

Research Findings and Implications

  • Reactivity: The target compound’s 1,3-dioxolane ring has a C-H bond dissociation energy of ~90.0 kcal/mol, making it a competent hydrogen donor in radical reactions . This property is shared with simpler dioxolanes but may be modulated by the ethyl-phenoxy substituents.
  • Metabolic Stability : Analogous to doxophylline, the dioxolane ring in the target compound likely resists oxidative metabolism, while halogen substituents may slow cytochrome P450-mediated degradation .
  • Biological Activity : Positional isomers (e.g., 3-Br vs. 5-Br) could exhibit divergent bioactivity profiles. For example, ortho-substituted halogens in azalanstat analogs influence inhibitor potency , suggesting similar structure-activity relationships here.

Biological Activity

2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring and a brominated fluorophenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound requires a comprehensive analysis of its chemical properties, synthesis methods, and biological interactions.

  • Molecular Formula : C₁₂H₁₄BrF O₃
  • Molecular Weight : Approximately 305.14 g/mol
  • Structural Features : The presence of bromine and fluorine substituents on the aromatic ring significantly influences its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 5-bromo-2-fluorophenol and ethylene glycol.
  • Reaction Conditions : The reaction is usually catalyzed by an acid, leading to the formation of the dioxolane ring through cyclization.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance:

  • Mechanism : The compound may exert its effects by disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Case Study : In vitro studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

The potential anticancer activity of this compound is particularly noteworthy:

  • Target Cells : Preliminary studies indicate activity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolaneC₁₂H₁₄BrF O₃Contains different bromo-fluorophenyl substituentAntimicrobial, anticancer
2-(3-Bromo-5-trifluoromethylphenyl)-1,3-dioxolaneC₁₀H₈BrF₃O₂Features trifluoromethyl instead of fluoroPotentially enhanced biological activity due to trifluoromethyl group

Research Findings

Recent studies have investigated the interactions of this compound with various biological systems:

  • Pharmacodynamics : Understanding how the compound interacts with molecular targets such as enzymes or receptors is crucial for elucidating its pharmacological profile.
  • Pharmacokinetics : Research into absorption, distribution, metabolism, and excretion (ADME) is ongoing to determine the viability of this compound as a therapeutic agent.

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